N-(3-chlorophenyl)-N'-(2,6-dichlorophenyl)urea
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Overview
Description
N-(3-chlorophenyl)-N’-(2,6-dichlorophenyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two chlorinated phenyl groups attached to a central urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-(2,6-dichlorophenyl)urea typically involves the reaction of 3-chloroaniline with 2,6-dichloroaniline in the presence of a suitable coupling agent such as phosgene or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions. The general reaction scheme is as follows:
3-chloroaniline+2,6-dichloroaniline+phosgene→N-(3-chlorophenyl)-N’-(2,6-dichlorophenyl)urea
Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-(2,6-dichlorophenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-N’-(2,6-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
N-(3-chlorophenyl)-N’-(2,6-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(2,6-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- N-phenyl-N’-(2,6-dichlorophenyl)urea
- N-(3-chlorophenyl)-N’-phenylurea
- N-(2,4-dichlorophenyl)-N’-(3-chlorophenyl)urea
Uniqueness: N-(3-chlorophenyl)-N’-(2,6-dichlorophenyl)urea is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2,6-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-3-1-4-9(7-8)17-13(19)18-12-10(15)5-2-6-11(12)16/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKPBIIEMALKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82745-11-7 |
Source
|
Record name | N-(3-CHLOROPHENYL)-N'-(2,6-DICHLOROPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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